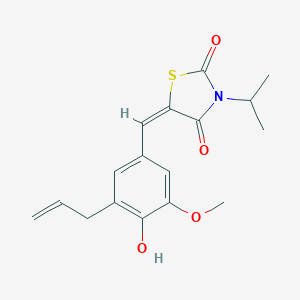![molecular formula C26H20N2O3S2 B286309 ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286309.png)
ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as ETPT, is a novel compound that has been synthesized and studied for its potential applications in scientific research. ETPT belongs to the family of thiazolo[3,2-a]pyrimidines, which have been identified as a promising class of compounds for their diverse biological activities. In
Mechanism of Action
The mechanism of action of ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the proposed mechanisms of action is the inhibition of the Akt/mTOR pathway, which is involved in cell growth and survival. ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been shown to have antioxidant activity, which can protect cells from oxidative stress. Additionally, ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for its potential as an antimicrobial agent, with some studies showing that it can inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, the multi-step synthesis process of ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate allows for the modification of its structure, which can potentially lead to the development of more potent analogs. However, one of the limitations of using ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One of the potential directions is the development of more potent analogs through the modification of its structure. Additionally, the mechanism of action of ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate needs to be further elucidated to fully understand its potential applications. Furthermore, the in vivo efficacy and toxicity of ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate need to be studied to determine its potential as a therapeutic agent. Overall, ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results in various scientific research applications, and further research is needed to fully realize its potential.
Synthesis Methods
The synthesis of ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves a multi-step process that starts with the reaction of 2-aminothiophenol with 2,3-dichloro-5,6-dicyanopyrazine to form 2-(3-thienyl)pyrazine-5-carbonitrile. This intermediate is then reacted with ethyl acetoacetate and benzaldehyde to form ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The overall yield of the synthesis process is around 30%, and the purity of the final product can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
Ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its potential as an anticancer agent. Several studies have shown that ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been studied for its potential as an anti-inflammatory agent, with some studies showing that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C26H20N2O3S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl (2E)-3-oxo-5,7-diphenyl-2-(thiophen-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H20N2O3S2/c1-2-31-25(30)21-22(18-9-5-3-6-10-18)27-26-28(23(21)19-11-7-4-8-12-19)24(29)20(33-26)15-17-13-14-32-16-17/h3-16,23H,2H2,1H3/b20-15+ |
InChI Key |
KFKAJNXYZPUCNE-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CSC=C4)/S2)C5=CC=CC=C5 |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CSC=C4)S2)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CSC=C4)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)
![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)
![Ethyl 4-[5-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B286232.png)
![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)
![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286234.png)

![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286242.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B286245.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)
![(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286248.png)